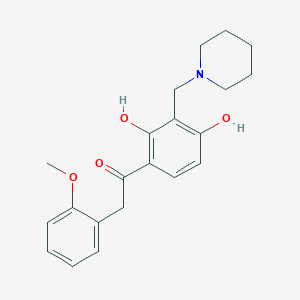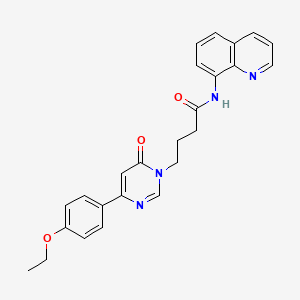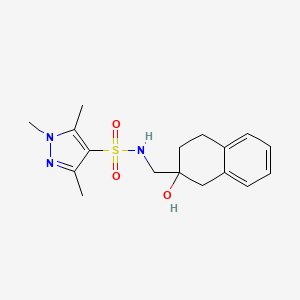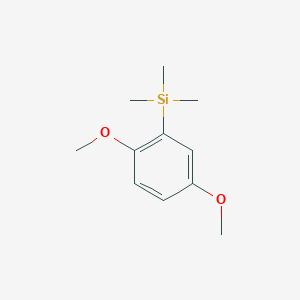
1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone, also known as Licochalcone A, is a flavonoid compound that is found in the roots of Glycyrrhiza glabra (licorice) and other plants. It has been extensively studied for its potential therapeutic properties due to its anti-inflammatory, antioxidant, and anticancer activities.
Scientific Research Applications
Synthesis and Biological Activities
Antiallergy Activity
A study reported the synthesis of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, evaluating their antiallergy activity through the passive foot anaphylaxis (PFA) assay, which is an IgE-mediated model. This research highlighted the potential of structurally related compounds in developing antiallergic medications, with some analogues displaying potent activity (Walsh, Franzyshen, & Yanni, 1989).
Antibacterial Activity
Another study focused on the microwave-assisted synthesis of 2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline-1, 3-diones, investigating their antibacterial activity. This demonstrates the application of piperidinyl ethanone derivatives in developing compounds with potential antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Inhibition of Blood Platelet Aggregation
Research into (2-piperidinyl)- and (2-pyrrolidinyl)ethanones and -ethanols revealed their potential as inhibitors of blood platelet aggregation. This study provides insight into the therapeutic potential of related compounds in cardiovascular diseases (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).
Chemical Synthesis Techniques
Microwave-Assisted Synthesis
The use of microwave irradiation in the synthesis of piperidine-containing compounds showcases an efficient and rapid method for chemical synthesis, leading to compounds with potential pharmacological activities (Merugu, Ramesh, & Sreenivasulu, 2010).
Electrochemical Synthesis
A study on the electrochemical synthesis of new substituted phenylpiperazines underlines the development of environmentally friendly and reagent-less methods for producing structurally related compounds, demonstrating the versatility of synthesis approaches (Nematollahi & Amani, 2011).
properties
IUPAC Name |
1-[2,4-dihydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-26-20-8-4-3-7-15(20)13-19(24)16-9-10-18(23)17(21(16)25)14-22-11-5-2-6-12-22/h3-4,7-10,23,25H,2,5-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYMPILOJNGGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=C(C(=C(C=C2)O)CN3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2872976.png)
![1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2872978.png)
![2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2872980.png)


![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2872985.png)

![4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2872987.png)

![5-(4-chlorophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2872989.png)